molecular formula C10H14O B7770184 Myrtenal CAS No. 23727-16-4

Myrtenal

Cat. No.: B7770184
CAS No.: 23727-16-4
M. Wt: 150.22 g/mol
InChI Key: KMRMUZKLFIEVAO-RKDXNWHRSA-N
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Description

Myrtenal is a naturally occurring bicyclic monoterpenoid with the chemical formula C10H14O. It is found in various plant species, including Hyssopus officinalis, Salvia absconditiflora, and Cyperus articulatus . This compound is known for its distinctive aroma and is a key component in essential oils. It has garnered significant interest due to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Myrtenal can be synthesized through the allylic oxidation of α-pinene using selenium dioxide as a catalyst. The reaction is typically carried out in ethanol under reflux conditions or at elevated oxygen pressures. The yield of this compound is higher under high oxygen pressure due to increased availability of oxidant species .

Industrial Production Methods: In industrial settings, this compound is produced using a palladium-promoted selenium dioxide supported catalyst (Pd/SeO2/SiO2). This method involves the oxidation of α-pinene in ethanol at 134°C, achieving a selectivity of 62% for this compound . The catalyst is easy to handle and can be recovered after the reaction.

Chemical Reactions Analysis

Types of Reactions: Myrtenal undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form myrtenic acid or other oxidized derivatives.

    Reduction: Reduction of this compound can yield myrtenol.

    Substitution: this compound can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Selenium dioxide, oxone, and other oxidizing agents.

    Reduction: Hydrogen gas with a suitable catalyst, such as palladium on carbon.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products:

    Oxidation: Myrtenic acid.

    Reduction: Myrtenol.

    Substitution: Various substituted this compound derivatives.

Comparison with Similar Compounds

Myrtenal is unique among monoterpenoids due to its specific biological activities and chemical properties. Similar compounds include:

Properties

CAS No.

23727-16-4

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde

InChI

InChI=1S/C10H14O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,6,8-9H,4-5H2,1-2H3/t8-,9-/m1/s1

InChI Key

KMRMUZKLFIEVAO-RKDXNWHRSA-N

SMILES

CC1(C2CC=C(C1C2)C=O)C

Isomeric SMILES

CC1([C@@H]2CC=C([C@H]1C2)C=O)C

Canonical SMILES

CC1(C2CC=C(C1C2)C=O)C

boiling_point

215.74 °C. @ 760.00 mm Hg (est)

density

0.984-0.990

physical_description

Colourless liquid;  refreshing, spicy-herbaceous odour

solubility

215.9 mg/L @ 25 °C (est)
Insoluble in water;  soluble in oils
Miscible at room temperature (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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